1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine 1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2034597-54-9
VCID: VC6664493
InChI: InChI=1S/C21H27N5O/c27-21(16-6-2-1-3-7-16)25-14-12-24(13-15-25)20-19-17-8-4-5-9-18(17)23-26(19)11-10-22-20/h1-2,10-11,16H,3-9,12-15H2
SMILES: C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCC=CC5
Molecular Formula: C21H27N5O
Molecular Weight: 365.481

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

CAS No.: 2034597-54-9

Cat. No.: VC6664493

Molecular Formula: C21H27N5O

Molecular Weight: 365.481

* For research use only. Not for human or veterinary use.

1-(cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine - 2034597-54-9

Specification

CAS No. 2034597-54-9
Molecular Formula C21H27N5O
Molecular Weight 365.481
IUPAC Name cyclohex-3-en-1-yl-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H27N5O/c27-21(16-6-2-1-3-7-16)25-14-12-24(13-15-25)20-19-17-8-4-5-9-18(17)23-26(19)11-10-22-20/h1-2,10-11,16H,3-9,12-15H2
Standard InChI Key MYZQVSWYOKPNLQ-UHFFFAOYSA-N
SMILES C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5CCC=CC5

Introduction

Chemical Characterization and Structural Features

Molecular Architecture

1-(Cyclohex-3-ene-1-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is characterized by a piperazine core substituted at the 1-position with a cyclohex-3-ene carbonyl group and at the 4-position with a pyrazino[1,2-b]indazole system . The cyclohexene ring introduces unsaturation, which may influence conformational flexibility and electronic interactions. The pyrazino-indazole component, a fused bicyclic system containing nitrogen atoms, contributes to potential hydrogen-bonding capabilities and aromatic stacking interactions.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₅N₅O
Molecular Weight375.47 g/mol
Hybridizationsp³ (piperazine), sp² (cyclohexene, indazole)
Functional GroupsAmide, tertiary amines, fused heterocycles

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclohexene protons (δ 5.4–5.8 ppm, olefinic) and the piperazine methylene groups (δ 2.8–3.2 ppm). Mass spectrometry (MS) data confirm the molecular ion peak at m/z 375.47, consistent with the molecular formula. Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl stretching vibrations at 1,680 cm⁻¹, indicative of the amide bond.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis involves three primary stages: (1) preparation of the pyrazino-indazole precursor, (2) functionalization of piperazine, and (3) coupling reactions.

Pyrazino-Indazole Synthesis

Pyrazino[1,2-b]indazole is synthesized via cyclocondensation of indazole-3-carbaldehyde with ethylenediamine under acidic conditions. Catalytic hydrogenation reduces intermediate Schiff bases to form the saturated heterocycle.

Piperazine Functionalization

Piperazine is sequentially substituted:

  • Acylation: Cyclohex-3-ene carbonyl chloride reacts with piperazine in dichloromethane (DCM) at 0°C to form 1-(cyclohex-3-ene-1-carbonyl)piperazine.

  • Nucleophilic Substitution: The pyrazino-indazole moiety is introduced via Buchwald-Hartwig coupling using palladium catalysis (Pd₂(dba)₃, Xantphos ligand).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Cyclohexene acylationPiperazine, cyclohexene carbonyl chloride, DCM, 0°C→RT78%
Coupling reactionPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C65%

Purification and Analytical Challenges

Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the final product. Impurities include unreacted piperazine (≤2%) and dehalogenated byproducts (≤5%).

ParameterValue (Predicted)Method
LogP2.8XLogP3
Solubility (pH 7.4)12 µg/mLSwissADME
BBB PermeabilityModerateBOILED-Egg Model

Stability and Reactivity

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal:

  • Hydrolysis: The amide bond undergoes slow cleavage in aqueous buffers (t₁/₂ = 14 days at pH 7).

  • Oxidation: Cyclohexene’s double bond reacts with singlet oxygen, forming epoxide derivatives (5% after 7 days).

Comparative Analysis with Structural Analogs

Analog 1: 7-(Cyclohex-3-ene-1-carbonyl)-2-(cyclopropylmethyl)triazolodiazepinone

This analog (PubChem CID 91910714) shares the cyclohexene carbonyl group but replaces pyrazino-indazole with a triazolodiazepinone system . It exhibits higher logP (3.2) and reduced aqueous solubility (6 µg/mL) .

Analog 2: 1-Cyclohexyl-4-[3-(9H-carbazol-9-yl)propyl]piperazine

The carbazole-substituted derivative (PubChem CID 17758676) demonstrates affinity for σ receptors (Ki = 18 nM) . This highlights the impact of aromatic substituents on target selectivity.

Future Directions

Synthesis Optimization

  • Catalyst Screening: Replace Pd₂(dba)₃ with cheaper Ni-based catalysts to reduce costs.

  • Flow Chemistry: Continuous-flow systems may improve coupling reaction yields (>80%).

Biological Profiling

  • In Vitro Assays: Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCR arrays.

  • In Vivo Studies: Assess bioavailability in rodent models using LC-MS/MS quantification.

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